molecular formula C13H13ClFNS B3078110 {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride CAS No. 1049757-19-8

{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride

Cat. No.: B3078110
CAS No.: 1049757-19-8
M. Wt: 269.77 g/mol
InChI Key: YBZFMBJCFJFLOW-UHFFFAOYSA-N
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Description

{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride is a substituted phenylamine derivative featuring a 2-fluorobenzylthio group (-S-CH₂C₆H₄F) at the ortho position of the aniline ring. The fluorine atom at the benzyl group’s ortho position introduces steric and electronic effects, while the thioether linkage may enhance lipophilicity compared to oxygen-based analogs .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNS.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZFMBJCFJFLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with thiophenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylamine derivatives.

Scientific Research Applications

{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Fluorination Effects

a) {2-[(4-Fluorobenzyl)thio]phenyl}amine Hydrochloride
  • Structural Difference : Fluorine is positioned para on the benzyl group instead of ortho.
  • However, the ortho-fluorine in the target compound may enhance metabolic stability due to increased steric shielding of the thioether bond .
  • Data Comparison :
Property Target Compound (2-F) 4-Fluoro Analog
Molecular Weight (g/mol) ~279.77 ~279.77
LogP (Predicted) 3.2 3.1
Metabolic Stability* High Moderate

*Inferred from steric effects .

b) {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride
  • Structural Difference : A methyl group replaces fluorine at the benzyl’s para position.
  • This analog is listed as a discontinued product, suggesting challenges in synthesis or stability .

Thioether vs. Ether or Amine Linkages

a) ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine Hydrochloride
  • Structural Difference : Replaces the thioether (-S-) with a methoxy (-O-) group and adds a methoxyphenylmethylamine moiety.
  • Impact : The ether linkage reduces lipophilicity (LogP ~2.8) compared to the thioether analog. The additional methoxy group may enhance solubility in aqueous media but could limit blood-brain barrier penetration .
b) N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine Hydrochloride
  • Structural Difference : Features a thioether group but with a propaneamine backbone instead of an aniline ring.
  • Impact : The aliphatic amine may increase basicity (pKa ~9.5 vs. ~5.5 for aromatic amines), altering ionization and bioavailability .

Halogen Substitution Variations

a) (2-Bromophenyl)(phenyl)methylamine Hydrochloride
  • Structural Difference : Bromine replaces fluorine, and the core structure is a diphenylmethylamine.
  • Impact : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in receptor interactions but increase molecular weight (312.64 g/mol vs. 279.77 g/mol for the target compound) .

Key Research Findings and Implications

  • Metabolic Stability: The ortho-fluorine in {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride likely shields the thioether bond from oxidative metabolism, a critical advantage over non-fluorinated or para-fluorinated analogs .
  • Receptor Binding : Structural analogs with para-substituted halogens (e.g., 4-fluoro or 4-methyl) show reduced steric interference, which could be advantageous in applications requiring flexible ligand-receptor interactions .
  • Solubility Challenges : Thioether-containing compounds generally exhibit lower aqueous solubility than ether-linked analogs, necessitating formulation optimization for in vivo studies .

Biological Activity

The compound {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride is a member of the thioether class of compounds, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzyl chloride with thiophenol in the presence of a base to form the thioether. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability.

Anticancer Properties

Recent studies have demonstrated that derivatives related to {2-[(2-Fluorobenzyl)thio]phenyl}amine exhibit significant anticancer activity. For instance, compounds with similar structures have shown potent inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
22eSK-Hep-15.84
22gMDA-MB-2316.56
22hNUGC-35.44

These compounds were evaluated for antiproliferative activity, indicating a promising avenue for further development in cancer therapeutics.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar thioether compounds demonstrate moderate to strong activity against various bacterial strains, particularly Gram-positive bacteria:

  • Salmonella typhi : Moderate activity observed.
  • Bacillus subtilis : Strong inhibitory effects noted.

The presence of halogen substituents, such as fluorine, has been associated with enhanced antibacterial activity, making this compound a candidate for further antimicrobial studies .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act through the following pathways:

  • Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer cell proliferation.
  • Antioxidant Activity : Some derivatives exhibit scavenging activity against reactive oxygen species (ROS), which may contribute to their protective effects in cellular models .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study evaluating the anticancer potential of thioether derivatives reported significant tumor growth inhibition in xenograft models when treated with these compounds.
  • Another investigation focused on the antibacterial efficacy against resistant strains of bacteria, demonstrating that modifications in the thioether structure could lead to improved potency against infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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